

commercial availability of 2-Fluoro-3-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-3-(trifluoromethyl)benzophenone
Cat. No.:	B1302124

[Get Quote](#)

An In-Depth Technical Guide to **2-Fluoro-3-(trifluoromethyl)benzophenone**: Commercial Availability and Synthetic Utility

Introduction

2-Fluoro-3-(trifluoromethyl)benzophenone is a highly functionalized aromatic ketone that serves as a critical building block in modern organic synthesis. Its strategic importance in medicinal chemistry and materials science is derived from the unique combination of a benzophenone core with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl (CF₃) group.^{[1][2]} The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy for modulating key physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.^{[2][3][4][5]} The trifluoromethyl group, in particular, can enhance target binding, improve resistance to metabolic degradation, and fine-tune permeability.^[3] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of **2-Fluoro-3-(trifluoromethyl)benzophenone** for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of **2-Fluoro-3-(trifluoromethyl)benzophenone** are summarized below, compiled from various commercial and database sources.

Table 1: Physicochemical Properties of **2-Fluoro-3-(trifluoromethyl)benzophenone**

Property	Value	Source(s)
CAS Number	207853-70-1	[6][7][8]
Molecular Formula	C ₁₄ H ₈ F ₄ O	[6][7][9]
Molecular Weight	268.21 g/mol	[6][8][9]
Appearance	Liquid	[9]
Boiling Point	121 °C / 249.8 °F	[9]
Density	1.32 g/cm ³ at 25 °C	[6][9]
Flash Point	> 110 °C / > 230 °F	[6][9]
SMILES	FC1=C(C=CC=C1C(=O)C2=C C=CC=C2)C(F)(F)F	[6]
IUPAC Name	--INVALID-LINK--methanone	[7]

Safety and Handling Synopsis

As with any laboratory chemical, proper handling of **2-Fluoro-3-(trifluoromethyl)benzophenone** is crucial. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety goggles, and a lab coat.[9]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

Commercial Availability

2-Fluoro-3-(trifluoromethyl)benzophenone is readily available from a range of specialty chemical suppliers, facilitating its use in research and development projects. It is typically offered in various quantities with purity levels suitable for synthetic applications, commonly 97% or higher.

Table 2: Representative Commercial Suppliers

Supplier	Product Code (Example)	Purity (Typical)
Thermo Scientific (Alfa Aesar)	-	97%
Manchester Organics	G33472	97%
Indofine Chemical Company	09-3592	-
Santa Cruz Biotechnology	sc-225367	-
Capot Chemical Co., Ltd.	8409	97%

Note: Availability, product codes, and purity may vary. Users should consult the respective supplier's catalog for the most current information.

Synthetic Applications and Protocols

The reactivity of **2-Fluoro-3-(trifluoromethyl)benzophenone** is dictated by its functional groups. The electron-deficient nature of the substituted aromatic ring, due to the fluorine and CF_3 groups, influences its participation in nucleophilic substitution reactions.^[1] However, a more common application involves leveraging the benzophenone scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems.

While a direct, published synthesis using this specific molecule is not readily available, its structure is analogous to 2-bromobenzophenone derivatives, which are versatile precursors for compounds like thioxanthenones.^[11] The following protocol is a representative, field-proven methodology adapted for **2-Fluoro-3-(trifluoromethyl)benzophenone**, demonstrating its potential in constructing advanced heterocyclic scaffolds.

Representative Protocol: Synthesis of a Novel Thioxanthone Derivative

This protocol details the synthesis of a thioxanthone core via an intramolecular cyclization pathway, a plausible and valuable transformation for a 2-halobenzophenone analogue.

Objective: To synthesize a 2-(Trifluoromethyl)-3-fluoro-9H-thioxanthen-9-one derivative.

Reaction Scheme:

- Nucleophilic aromatic substitution to form a thioether intermediate.
- Intramolecular cyclization to form the thioxanthone ring system.

Materials:

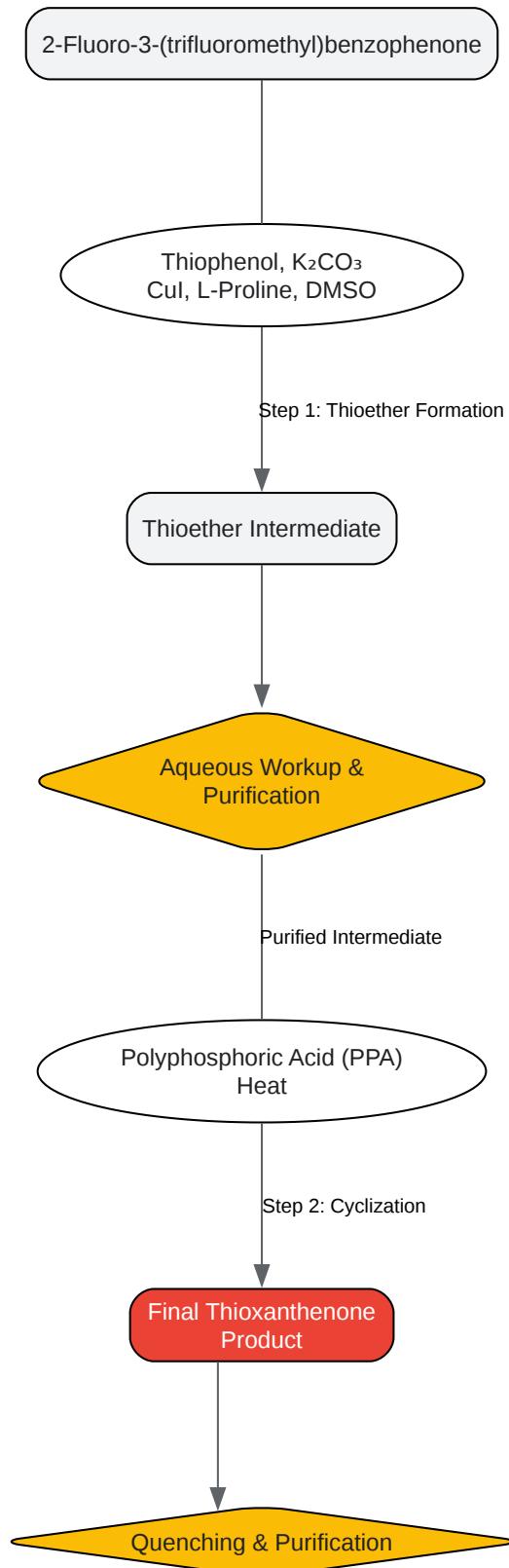
- **2-Fluoro-3-(trifluoromethyl)benzophenone**

- Thiophenol (or substituted thiol)
- Potassium Carbonate (K_2CO_3)
- Copper(I) iodide (CuI)
- L-Proline
- Dimethyl Sulfoxide (DMSO)
- Polyphosphoric acid (PPA)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Methodology:

Part 1: Synthesis of the Thioether Intermediate

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add **2-Fluoro-3-(trifluoromethyl)benzophenone** (1.0 eq), thiophenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMSO.
- Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to yield the thioether intermediate.


Part 2: Intramolecular Friedel-Crafts Acylation

- Reaction Setup: Place the purified thioether intermediate from Part 1 into a round-bottom flask.
- Cyclization: Add polyphosphoric acid (PPA) (10-20 times the weight of the intermediate). Heat the mixture to 150-180 °C with vigorous stirring for 4-8 hours.
- Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
- Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol.
- Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final thioxanthene derivative.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of a thioxanthenone derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-(trifluoromethyl)benzophenone | CAS 208173-18-6 [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Fluoro-3-(trifluoromethyl)benzophenone | CAS 207853-70-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. pschemicals.com [pschemicals.com]
- 8. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZOPHENONE | 207853-70-1 [m.chemicalbook.com]
- 9. fishersci.fi [fishersci.fi]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [commercial availability of 2-Fluoro-3-(trifluoromethyl)benzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302124#commercial-availability-of-2-fluoro-3-trifluoromethyl-benzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com